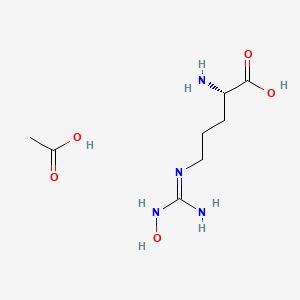

NG-Hydroxy-L-arginine, Monoacetate Salt

Vue d'ensemble

Description

NG-Hydroxy-L-arginine, Monoacetate Salt is a key intermediate in the biosynthesis of nitric oxide by constitutive nitric oxide synthase (cNOS). This compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system. It is also a potent inhibitor of liver and macrophage arginase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

NG-Hydroxy-L-arginine, Monoacetate Salt is formed by the NADPH-dependent hydroxylation of L-arginine. The hydroxylation process is catalyzed by nitric oxide synthase (NOS) enzymes. The reaction conditions typically involve the presence of NADPH, oxygen, and the enzyme NOS .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory preparation, involving the enzymatic hydroxylation of L-arginine in the presence of necessary cofactors and conditions .

Analyse Des Réactions Chimiques

Peroxidase-Catalyzed Oxidation

In the presence of hydrogen peroxide (), neuronal NOS oxidizes NOHA to Nδ-cyanoornithine (CN-orn) and citrulline, alongside inorganic nitrite () and nitrate () :

Reaction characteristics :

Arginase Inhibition and Biochemical Interactions

NOHA acts as a potent competitive inhibitor of arginase, with distinct isoform affinities:

| Arginase Isoform | (µM) | Biological Impact | Source |

|---|---|---|---|

| Liver arginase | 150 | Reduces urea cycle activity | |

| Macrophage arginase | 50–100 | Modulates immune response |

This inhibition elevates intracellular L-arginine levels, enhancing NO synthesis in endothelial cells .

Radical-Mediated Reactions in Fe(II)/α-KG Dioxygenases

In nonheme iron enzymes like VioC and NapI, NOHA participates in radical-mediated desaturation or hydroxylation:

-

Hydrogen atom abstraction : Fe(IV)-oxo intermediates abstract hydrogen from NOHA, forming carbon-centered radicals .

-

Product bifurcation : Radical intermediates lead to either:

Activation energies for key steps :

| Reaction Step | (kcal/mol) | Enzyme |

|---|---|---|

| C4−H abstraction | 19.0 | VioC |

| C5−H abstraction | 17.2 | NapI |

| Desaturation barrier | 6.5 | NapI |

Stability and Byproduct Formation

Under oxidative conditions, NOHA degrades into Nδ-cyanoornithine , a stable byproduct observed in both enzymatic and non-enzymatic reactions . This cyano derivative is resistant to further metabolism, serving as a biomarker for NOHA oxidation .

Applications De Recherche Scientifique

Chemistry

NOHA serves as a precursor in the synthesis of various nitrogen-containing compounds. Its ability to modulate nitric oxide production makes it valuable in chemical research focused on reaction pathways involving nitrogen species.

Biology

In biological studies, NOHA is investigated for its role in cellular signaling pathways. It influences gene expression and cellular metabolism by regulating nitric oxide levels, which are crucial for numerous physiological processes such as vasodilation and neurotransmission .

Medicine

NOHA has potential therapeutic applications in treating cardiovascular diseases and metabolic disorders. Its vasodilatory effects have been demonstrated in various studies, indicating its usefulness in managing conditions characterized by impaired blood flow .

Case Study Example :

- Vascular Effects : In experiments involving bovine pulmonary arteries, NOHA induced relaxation through both endothelium-dependent and independent mechanisms. This suggests its potential as a therapeutic agent for cardiovascular conditions .

Industry

In industrial applications, NOHA is utilized in the formulation of dietary supplements and pharmaceuticals aimed at enhancing nitric oxide levels in the body. This is particularly relevant for products targeting athletic performance and cardiovascular health .

Biochemical Pathways

NOHA is involved in several critical biochemical pathways related to nitric oxide synthesis:

- Nitric Oxide Production : NOHA can be oxidized to produce nitric oxide via the cytochrome P450 system.

- Arginase Inhibition : By inhibiting arginase activity, NOHA increases the availability of L-arginine for nitric oxide synthesis .

Dosage Effects in Animal Models

Research indicates that the effects of NOHA vary significantly with dosage. Lower doses effectively inhibit arginase and enhance nitric oxide production, while higher doses may lead to different physiological responses .

Mécanisme D'action

NG-Hydroxy-L-arginine, Monoacetate Salt exerts its effects by being oxidized to nitric oxide and citrulline. The oxidation is catalyzed by the cytochrome P450 system. Nitric oxide produced from this reaction acts as a signaling molecule, regulating various physiological processes such as vasodilation and neurotransmission. The compound also inhibits liver and macrophage arginase, which plays a role in the urea cycle and immune response .

Comparaison Avec Des Composés Similaires

Similar Compounds

- NG-Monomethyl-L-arginine, Monoacetate Salt

- NG-Hydroxy-nor-L-arginine, Diacetate Salt

- NG-Methyl-L-arginine acetate salt

Uniqueness

NG-Hydroxy-L-arginine, Monoacetate Salt is unique due to its dual role as both an intermediate in nitric oxide biosynthesis and an inhibitor of arginase. This dual functionality makes it a valuable compound in research related to nitric oxide signaling and arginase inhibition .

Activité Biologique

NG-Hydroxy-L-arginine, Monoacetate Salt (CAS Number: 53598-01-9) is a significant compound in the biosynthesis of nitric oxide (NO), functioning as an intermediate in the enzymatic conversion of L-arginine to NO by nitric oxide synthase (NOS). This compound has garnered attention due to its biological activities, particularly in vascular biology and inflammation.

- Molecular Formula : C6H14N4O3

- Molecular Weight : 250.25 g/mol

- Solubility : Water-soluble, facilitating its use in biological assays.

NG-Hydroxy-L-arginine acts primarily through the following mechanisms:

- Nitric Oxide Production : It is oxidized to produce NO, which is crucial for vasodilation and various signaling pathways.

- Inhibition of Arginase : This compound inhibits arginase, an enzyme that competes with NOS for L-arginine, thereby enhancing NO production by maintaining higher levels of L-arginine available for NOS activity .

Vasorelaxation

Research indicates that NG-hydroxy-L-arginine enhances the vasorelaxant effects of NO. In studies involving rabbit aortic rings, it was shown to potentiate the vasorelaxant activity induced by acetylcholine (Ach), suggesting its role in vascular relaxation mechanisms .

| Concentration (μM) | Effect on Vasorelaxation |

|---|---|

| 10 | Potentiated NO activity |

| 100 | Endothelium-independent relaxation |

Anti-inflammatory Effects

NG-Hydroxy-L-arginine has been shown to modulate inflammatory responses. In macrophage models, it can alter the production of pro-inflammatory cytokines and enhance the release of NO, contributing to its anti-inflammatory properties .

Case Studies

- Vascular Smooth Muscle Cells : A study demonstrated that NG-hydroxy-L-arginine induces nitrite production in vascular smooth muscle cells even in the absence of NOS activity, indicating its potential as a therapeutic agent for vascular diseases .

- Tumor Cell Proliferation : Research published in the American Journal of Physiology highlighted that NG-hydroxy-L-arginine inhibits Caco-2 tumor cell proliferation through mechanisms distinct from those of NO, suggesting potential applications in cancer therapy .

Clinical Implications

The inhibition of arginase by NG-hydroxy-L-arginine presents a therapeutic strategy for conditions characterized by impaired NO signaling, such as hypertension and diabetes. By enhancing NO bioavailability, it may improve endothelial function and reduce vascular resistance.

Propriétés

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.